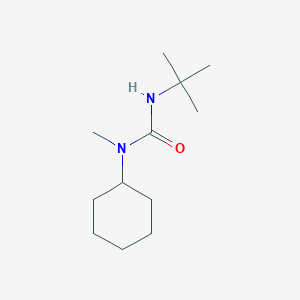
3-Tert-butyl-1-cyclohexyl-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1-cyclohexyl-1-methylurea is an organic compound with the molecular formula C12H24N2O and a molecular weight of 212.338 g/mol It is a urea derivative characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-cyclohexyl-1-methylurea typically involves the reaction of tert-butyl isocyanate with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-cyclohexyl-1-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced urea moiety.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the original urea moiety.
Scientific Research Applications
3-Tert-butyl-1-cyclohexyl-1-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The compound can inhibit or activate enzymatic reactions by binding to the active site or allosteric sites of the enzyme. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-methylurea: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-Tert-butyl-1-cyclohexyl-1-ethylurea: Contains an ethyl group instead of a methyl group, leading to variations in its applications and biological activities.
1-Benzyl-3-tert-butyl-1-methylurea:
Uniqueness
3-Tert-butyl-1-cyclohexyl-1-methylurea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .
Properties
CAS No. |
57883-97-3 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
3-tert-butyl-1-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)14(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3,(H,13,15) |
InChI Key |
SYUMFGZKAWNORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


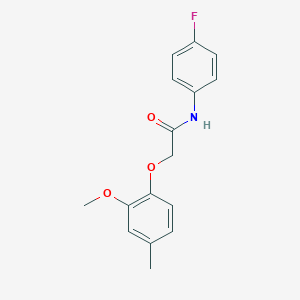
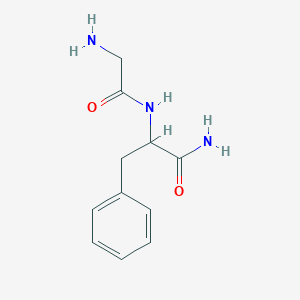

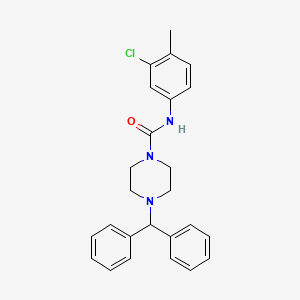
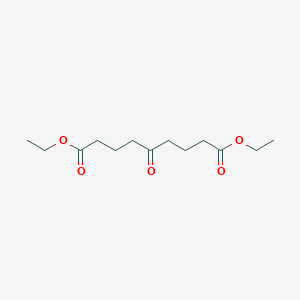
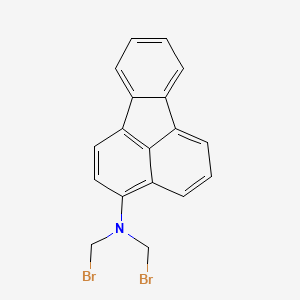
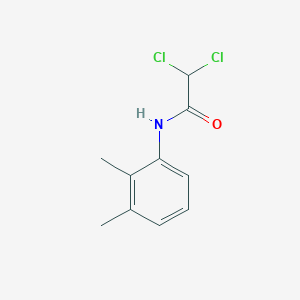
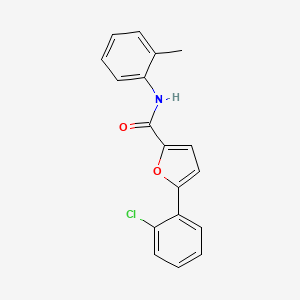
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)

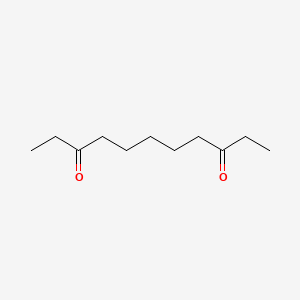
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)

